N-Monodesmethyl bedaquiline

Description

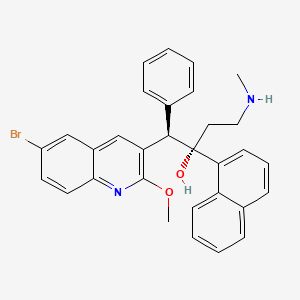

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBOQBZOZDRXCQ-BVRKHOPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235434 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861709-47-9 | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodesmethyl bedaquiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MONODESMETHYL BEDAQUILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cytochrome P450-Mediated Metabolism

This compound is primarily formed through hepatic metabolism of bedaquiline via the cytochrome P450 isoenzyme CYP3A4. The reaction involves oxidative N-demethylation, where a methyl group is removed from the dimethylamino moiety of bedaquiline. This process generates M2 as the major metabolite, with a secondary metabolite (M3) forming via further N-demethylation of M2.

Key Reaction Steps:

-

Substrate Binding: Bedaquiline binds to the active site of CYP3A4, facilitated by hydrophobic interactions with the enzyme’s heme group.

-

Oxidative Demethylation: The enzyme catalyzes the oxidation of the methyl group attached to the nitrogen atom, resulting in the cleavage of the C–N bond.

-

Metabolite Release: M2 dissociates from CYP3A4 and enters systemic circulation.

Pharmacokinetic Considerations

The metabolic conversion of bedaquiline to M2 is influenced by factors such as:

-

Drug Interactions: Concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) alters M2 formation rates.

-

Genetic Polymorphisms: Variants in the CYP3A4 gene may affect enzymatic activity, leading to interindividual variability in M2 exposure.

Analytical Methods for Quantifying this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method enables precise quantification of M2 in human serum. The protocol includes:

Chromatographic Conditions:

-

Column: Hypersil Gold C18 (50 × 2.1 mm, 3 μm)

-

Mobile Phase: Gradient of acetonitrile and aqueous buffer (10 g/L ammonium acetate, 35 mg/L acetic acid, 2 mL/L trifluoroacetic anhydride)

-

Flow Rate: 500 μL/min

Mass Spectrometric Parameters:

Method Validation Data

The LC-MS/MS method demonstrated high accuracy and precision across quality control (QC) levels:

| Parameter | Bedaquiline (0.25 mg/L) | M2 (0.25 mg/L) |

|---|---|---|

| Accuracy (% Bias) | 2.9 | 2.9 |

| Within-Run CV (%) | 5.1 | 3.2 |

| Between-Run CV (%) | 0.0 | 0.0 |

| Matrix Effect (%) | 103.5 | 96.6 |

This method supports therapeutic drug monitoring in clinical settings, particularly for patients at risk of QT interval prolongation due to M2 accumulation.

Synthetic Approaches to Bedaquiline and Implications for M2 Preparation

Challenges in Direct M2 Synthesis

No synthetic routes for M2 are reported in peer-reviewed literature or patents. Its preparation relies entirely on in vivo or in vitro metabolic processes due to:

-

Complex Stereochemistry: M2 retains the chiral centers of bedaquiline, complicating stereoselective synthesis.

-

Economic Factors: Enzymatic demethylation is more cost-effective than developing de novo synthetic pathways.

Comparative Analysis of Bedaquiline and Its Metabolites

Clinical Implications of M2 Preparation

Therapeutic Drug Monitoring (TDM)

M2’s lower potency reduces its therapeutic contribution, but its accumulation correlates with bedaquiline’s cardiac toxicity. TDM protocols recommend:

Chemical Reactions Analysis

Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .

Scientific Research Applications

Pharmacokinetics

N-Monodesmethyl bedaquiline is formed through the metabolic processes involving cytochrome P450 enzymes, primarily CYP3A4. Its pharmacokinetic profile is critical for understanding how it contributes to the overall effectiveness of bedaquiline in treating MDR-TB.

Key Pharmacokinetic Findings

- Absorption and Distribution : Studies indicate that this compound exhibits favorable absorption characteristics when administered alongside bedaquiline. The maximum concentration (C_max) of this compound increases significantly when co-administered with other drugs like efavirenz, highlighting its interaction potential and importance in multi-drug regimens .

- Elimination Half-Life : The half-life of this compound is notably longer than that of bedaquiline itself, suggesting that it may persist in the system longer and contribute to sustained therapeutic effects .

- Clinical Implications : Understanding the pharmacokinetics of this compound aids clinicians in optimizing dosing regimens for patients with MDR-TB, ensuring effective drug levels are maintained throughout treatment .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various studies focusing on its role in improving treatment outcomes for patients suffering from MDR-TB.

Case Studies and Clinical Trials

- Efficacy in Treatment Regimens : A clinical trial demonstrated that patients receiving a regimen containing both bedaquiline and its metabolite achieved faster sputum culture conversion compared to those on placebo. Specifically, 79% of patients on the active regimen achieved culture conversion within 24 weeks .

- Longitudinal Studies : In a cohort study involving 428 patients across multiple countries, those treated with regimens including this compound showed a cure rate of 62.4%, significantly higher than historical controls .

- Adverse Effects : While generally well-tolerated, some cases have reported adverse effects such as torsades de pointes in patients treated with MDR-TB regimens including bedaquiline. Monitoring for cardiac events is recommended during treatment .

Comparative Effectiveness

The effectiveness of this compound can be further understood through comparative analysis with other TB treatments.

| Treatment Regimen | Culture Conversion Rate (%) | Cure Rate (%) | Notable Adverse Effects |

|---|---|---|---|

| Bedaquiline + M2 | 79% (24 weeks) | 62.4% | Cardiac events reported |

| Standard Care | 58% (24 weeks) | 50% | Fewer cardiac concerns |

Mechanism of Action

N-Monodesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the synthesis of ATP, which is essential for the survival and replication of Mycobacterium tuberculosis . The molecular target of this compound is the c subunit of ATP synthase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolites of Bedaquiline

| Compound | Structure Class | Key Properties | Antimicrobial Activity vs. Bedaquiline | References |

|---|---|---|---|---|

| N-Monodesmethyl (M2) | Diarylquinoline metabolite | CYP3A4-dependent formation; long half-life (~5.5 months); fecal excretion | 3–6× lower | [4, 10, 11, 14, 21] |

| N-Didesmethyl (M3) | Diarylquinoline metabolite | Secondary metabolite; pharmacokinetic and activity data limited | Not reported | [1] |

M2’s reduced efficacy highlights the critical role of bedaquiline’s intact structure for antimycobacterial activity.

Structural Analogues and Derivatives

2.2.1. Mefloquine-Based Compounds

Mefloquine, an antimalarial quinoline, shares structural similarities with bedaquiline. Superposition studies reveal overlapping hydroxyl and C-N double bond motifs . However, mefloquine derivatives exhibit higher MIC values (e.g., 13 µM against non-replicating M. tuberculosis vs. bedaquiline’s sub-micromolar activity), attributed to weaker hydrogen-bonding interactions with ATP synthase .

2.2.2. Simplified Diarylquinoline Analogues

Efforts to reduce bedaquiline’s synthetic complexity led to compounds like 3-(4-(N,N-dimethylaminomethyl)phenyl)quinoline derivatives. While these retain antitubercular activity, most exhibit higher MIC values (e.g., 0.06–0.5 µg/mL vs. bedaquiline’s 0.03 µg/mL) . Modifications removing chiral centers or hydrogen-bond donors diminish potency, emphasizing bedaquiline’s optimal stereochemical configuration .

2.2.3. Next-Generation Derivatives

TBAJ-587 and WX-081, next-gen diarylquinolines in clinical trials, aim to improve safety and efficacy. Preclinical data suggest comparable or superior activity to bedaquiline, though detailed comparisons remain unpublished .

Mechanistically Distinct Antitubercular Agents

| Compound | Class | Target/Mechanism | Key Advantages vs. Bedaquiline | References |

|---|---|---|---|---|

| Pretomanid | Nitroimidazole | Prodrug activated by bacterial nitroreductase | Active against dormant TB; no CYP3A4 metabolism | [22] |

| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis | Synergistic with bedaquiline | [22] |

| Verapamil/Norverapamil | Efflux pump inhibitor | Inhibits MmpS5-L5 pump, enhancing bedaquiline uptake | Reduces bedaquiline resistance risk | [17] |

Unlike bedaquiline, pretomanid and delamanid target cell wall synthesis and nitroreduction pathways, respectively, enabling combination regimens (e.g., BPaL: bedaquiline, pretomanid, linezolid) .

Fluoroquinolones and Quinolines

Bedaquiline’s unique diarylquinoline structure distinguishes it from fluoroquinolones (e.g., moxifloxacin), which target DNA gyrase. ChemGPS-NP modeling highlights bedaquiline’s divergent physicochemical properties (e.g., hydrophobicity, molecular flexibility), explaining its distinct ATP synthase inhibition mechanism despite superficial structural similarities to quinolines .

Biological Activity

N-Monodesmethyl bedaquiline (M2) is a significant metabolite of bedaquiline, a novel diarylquinoline antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding the biological activity of M2 is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings, including pharmacokinetics, mechanisms of action, resistance patterns, and clinical implications.

Overview of Bedaquiline and Its Metabolite M2

Bedaquiline exhibits potent antimycobacterial activity by specifically inhibiting mycobacterial adenosine triphosphate (ATP) synthase, which is essential for ATP production in mycobacteria. This inhibition leads to bacterial death, making bedaquiline effective against both actively replicating and dormant mycobacteria . The primary metabolite, this compound (M2), is formed through phase I metabolism predominantly via the cytochrome P450 isoenzyme CYP3A4 .

Potency Comparison

| Compound | Activity Against M. tuberculosis | Mechanism of Action |

|---|---|---|

| Bedaquiline | High | Inhibition of ATP synthase |

| This compound (M2) | 4-6 times less potent than bedaquiline | Inhibition of ATP synthase (less effective) |

Pharmacokinetics

The pharmacokinetic profile of M2 indicates a longer half-life compared to its parent compound, with an average half-life of approximately 159 days . Bedaquiline and M2 exhibit high plasma protein binding (>99.9%) and significant tissue accumulation due to their cationic amphiphilic properties .

Key Pharmacokinetic Parameters

| Parameter | Bedaquiline | This compound (M2) |

|---|---|---|

| Half-life | 164 days | 159 days |

| Cmax in plasma | 5 mg/L | Lower than bedaquiline |

| Plasma protein binding | >99.9% | Similar |

M2 retains a similar mechanism of action to bedaquiline but with reduced potency. It binds to the same target site on ATP synthase but is less effective at inhibiting ATP production in mycobacteria . The reduced efficacy raises concerns about its therapeutic utility in treating MDR-TB.

Resistance Mechanisms

Resistance to bedaquiline and its metabolites can arise through mutations in the atpE gene or the expression of efflux pumps. Studies indicate that M2's lower potency may contribute to the emergence of resistance, particularly in patients undergoing prolonged treatment regimens .

Resistance Patterns

- Mutations : atpE gene mutations at positions 63 and 66 reduce binding affinity.

- Efflux Pumps : Increased expression leads to enhanced drug efflux, diminishing drug efficacy.

Clinical Studies and Efficacy

Clinical trials have demonstrated the effectiveness of bedaquiline in improving culture conversion rates among MDR-TB patients. However, data on M2's efficacy remains limited. In studies where bedaquiline was administered, adverse effects such as QT prolongation were noted, raising safety concerns that may also extend to its metabolite .

Summary of Clinical Findings

- Phase II Studies : Showed faster culture conversion with bedaquiline compared to placebo.

- Adverse Effects : Commonly reported include nausea, vomiting, and QT prolongation.

Case Studies

A retrospective cohort study involving 45 patients treated with bedaquiline for over 190 days found favorable outcomes in most cases; however, one patient developed resistance attributed to prolonged exposure . Another study highlighted that among patients with pre-existing resistance patterns, M2's lower potency could lead to treatment failures.

Q & A

Basic Research Questions

Q. What is the pharmacological role of N-Monodesmethyl bedaquiline (M2) compared to bedaquiline in mycobacterial infections?

- Methodological Answer : Comparative pharmacokinetic studies using liquid chromatography-mass spectrometry (LC-MS) are critical to distinguish M2's contribution. While M2 is the major circulating metabolite, its bactericidal activity is concentration-dependent but 4–5-fold less potent than bedaquiline in humans . Researchers should measure plasma concentrations of both compounds in clinical trials and correlate them with treatment outcomes. Animal models (e.g., mice infected with M. abscessus or M. avium) can isolate M2's effects by administering the metabolite directly, followed by bacterial load assessments in organs like the spleen and lungs .

Q. How can researchers quantify this compound in physiological fluids with high precision?

- Methodological Answer : A validated RP-HPLC-UV method at physiological pH 7.4 is recommended, offering cost-effective and reproducible detection. Key parameters include a limit of detection (LOD) of 0.1 µg/mL, limit of quantification (LOQ) of 0.3 µg/mL, and <2% relative standard deviation (RSD) for intra-day variability. Researchers must account for co-eluting substances by optimizing mobile phase composition (e.g., acetonitrile:phosphate buffer) and validating specificity against bedaquiline and other metabolites (e.g., N-didesmethyl bedaquiline) .

Q. Which metabolic pathways govern the formation of M2, and how do drug interactions affect its pharmacokinetics?

- Methodological Answer : M2 is primarily formed via CYP3A4-mediated N-demethylation of bedaquiline. In vitro assays using human liver microsomes can identify secondary contributors (e.g., CYP2C8/18). Drug-drug interaction studies should co-administer CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) with bedaquiline and measure M2 plasma levels via LC-MS. Population pharmacokinetic modeling can assess inter-individual variability in metabolic rates, particularly in patients with HIV/TB co-infections receiving antiretrovirals .

Advanced Research Questions

Q. How to design experiments isolating M2’s bactericidal effects from bedaquiline in preclinical models?

- Methodological Answer : Use knockout animal models (e.g., Cyp3a4⁻/⁻ mice) to minimize bedaquiline-to-M2 conversion. Administer pure M2 via intravenous routes to bypass first-pass metabolism. Assess efficacy in M. tuberculosis-infected organs (e.g., spleen, lungs) through longitudinal CFU counts and comparative transcriptomics to identify M2-specific gene expression changes. Include control arms with bedaquiline alone and combination therapies to evaluate synergistic/antagonistic interactions .

Q. How to resolve contradictions between in vitro susceptibility data and clinical outcomes for M2?

- Methodological Answer : Conduct meta-analyses stratified by bacterial species (M. abscessus vs. M. avium), treatment duration (≤30 vs. ≥60 days), and organ-specific efficacy (e.g., lung vs. liver). Sensitivity analyses should exclude outliers (e.g., Ji’s study ) and adjust for heterogeneity via random-effects models. Validate in vitro MIC values against clinical pharmacokinetic data using hollow-fiber infection models, simulating human drug exposure profiles for both bedaquiline and M2 .

Q. What experimental strategies elucidate M2’s role in bedaquiline resistance emergence?

- Methodological Answer : Perform whole-genome sequencing on M. tuberculosis isolates from patients with treatment failure or relapse. Focus on mutations in atpE (bedaquiline target) and Rv0678 (efflux pump regulator). Use CRISPR interference to silence atpE and assess M2’s binding affinity via surface plasmon resonance (SPR). Cross-resistance studies with clofazimine can identify shared resistance mechanisms. Computational tools like SUSPECT-BDQ predict resistance-associated mutations by analyzing structural disruptions in AtpE .

Q. How can PK/PD modeling assess prolonged M2 exposure safety in MDR-TB regimens?

- Methodological Answer : Develop a Markov model integrating M2’s half-life, tissue accumulation (e.g., liver), and toxicity thresholds. Monitor QT prolongation via longitudinal ECG in patients receiving bedaquiline >190 days. Compare M2 exposure metrics (AUC₀–₂₄, Cₘₐₓ) between standard (24-week) and prolonged (≥48-week) regimens using nonlinear mixed-effects modeling (NONMEM). Correlate findings with adverse event rates (e.g., hepatotoxicity) in multicenter cohorts .

Tables for Key Findings

Table 1: Efficacy of Bedaquiline and M2 in Preclinical Models

Table 2: Methodological Standards for M2 Quantification

| Parameter | HPLC-UV Validation Criteria | Clinical Relevance |

|---|---|---|

| LOD | 0.1 µg/mL | Detects subtherapeutic M2 levels |

| LOQ | 0.3 µg/mL | Ensures precision in low-concentration samples |

| Linearity | R² > 0.99 (1–50 µg/mL) | Validates assay accuracy across physiological ranges |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.